Cepharamine

Descripción

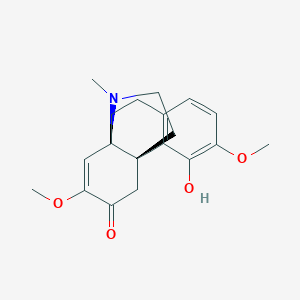

Structure

3D Structure

Propiedades

Número CAS |

15444-26-5 |

|---|---|

Fórmula molecular |

C19H23NO4 |

Peso molecular |

329.4 g/mol |

Nombre IUPAC |

(1S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |

InChI |

InChI=1S/C19H23NO4/c1-20-9-8-18-10-13(21)15(24-3)11-19(18,20)7-6-12-4-5-14(23-2)17(22)16(12)18/h4-5,11,22H,6-10H2,1-3H3/t18-,19+/m0/s1 |

Clave InChI |

RARWEROUOQPTCJ-RBUKOAKNSA-N |

SMILES |

CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)O)C=C(C(=O)C3)OC |

SMILES isomérico |

CN1CC[C@@]23[C@@]1(CCC4=C2C(=C(C=C4)OC)O)C=C(C(=O)C3)OC |

SMILES canónico |

CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)O)C=C(C(=O)C3)OC |

Origen del producto |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Cepharanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cepharanthine, a biscoclaurine alkaloid isolated from plants of the Stephania genus, is a molecule of significant interest in the pharmaceutical sciences.[1] With a long history of clinical use in Japan for a variety of conditions, including alopecia, snake bites, and leukopenia, recent research has unveiled a complex and multifaceted mechanism of action, positioning it as a promising candidate for further drug development in oncology, virology, and inflammatory diseases.[1][2] This technical guide provides an in-depth exploration of the molecular pathways modulated by Cepharanthine, supported by quantitative data, detailed experimental protocols, and visual representations of its core mechanisms.

Core Mechanisms of Action: A Multi-pronged Approach

Cepharanthine exerts its pharmacological effects through the modulation of several key signaling pathways, often in a context-dependent manner. Its therapeutic potential stems from its ability to simultaneously influence inflammation, viral entry and replication, and cancer cell proliferation and survival. The central pillars of its mechanism of action include the inhibition of the NF-κB and PI3K/Akt/mTOR pathways, and the activation of the AMPK pathway.[1][3]

Anti-Inflammatory Effects

A primary mechanism underpinning Cepharanthine's diverse activities is its potent anti-inflammatory effect, largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[4] Cepharanthine has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation and subsequent transcriptional activity of NF-κB.[3] This leads to a downstream reduction in the production of key inflammatory mediators such as TNF-α, IL-1β, and IL-6.[3]

Furthermore, Cepharanthine's anti-inflammatory properties are linked to its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] AMPK activation can, in turn, suppress NF-κB signaling, creating a synergistic anti-inflammatory effect.[1]

Antiviral Activity

Cepharanthine has demonstrated broad-spectrum antiviral activity against a range of viruses, including coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2), HIV, and Herpes Simplex Virus (HSV).[1][2][5] Its antiviral mechanism is multifaceted and includes:

-

Inhibition of Viral Entry: Cepharanthine can interfere with the entry of viruses into host cells. For SARS-CoV-2, it has been shown to block the interaction between the viral spike protein and the ACE2 receptor.[3] It can also inhibit spike protein-mediated membrane fusion.[3]

-

Modulation of Host Factors: The compound can disrupt cellular pathways that are essential for viral replication. For instance, it has been identified as an inhibitor of the Niemann-Pick type C1 (NPC1) protein, which is involved in intracellular cholesterol trafficking and is crucial for the life cycle of many viruses.[2]

-

Inhibition of Viral Replication: By modulating pathways like NF-κB, which can be hijacked by viruses to promote their own replication, Cepharanthine creates an intracellular environment that is less conducive to viral propagation.[1]

Anticancer Properties

Cepharanthine exhibits significant antitumor activity across various cancer types through several mechanisms:[6][7]

-

Induction of Apoptosis and Autophagy: Cepharanthine can trigger programmed cell death (apoptosis) in cancer cells by modulating the PI3K/Akt/mTOR pathway.[3] Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic cascades.[3] It can also induce autophagy, a cellular self-degradation process, which in some contexts can lead to cancer cell death.[3]

-

Cell Cycle Arrest: The compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[7]

-

Inhibition of Angiogenesis: Cepharanthine has been shown to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[6]

-

Reversal of Multidrug Resistance (MDR): Cepharanthine can enhance the efficacy of conventional chemotherapeutic drugs by inhibiting the function of drug efflux pumps, such as P-glycoprotein, which are often overexpressed in drug-resistant tumors.[1][7]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Cepharanthine against various viruses and cancer cell lines, providing key quantitative data for comparative analysis.

Table 1: Antiviral Activity of Cepharanthine

| Virus | Cell Line | Assay | Endpoint | Value | Citation |

| SARS-CoV-2 (G614) | 293T-ACE2 | Pseudovirus Entry | EC50 | 0.351 µM | [3] |

| SARS-CoV-2 (G614) | Calu-3 | Pseudovirus Entry | EC50 | 0.759 µM | [3] |

| SARS-CoV-2 (G614) | A549-ACE2 | Pseudovirus Entry | EC50 | 0.911 µM | [3] |

| SARS-CoV | Vero E6 | Cytopathic Effect | EC50 | 6.0 µg/mL | [3] |

| HIV-1 | U1 (chronically infected) | Viral Replication | IC50 | 0.026 µM | [3] |

| HSV-1 | Vero | Viral Replication | IC50 | 0.835 µg/mL | [3] |

| Ebola Virus (EBOV) | - | - | IC50 | 0.42 µM | [3] |

| Zika Virus (ZIKV) | - | - | IC50 | 2.19 µM | [3] |

Table 2: Anticancer Activity of Cepharanthine

| Cancer Type | Cell Line | Assay | Endpoint | Value | Citation |

| Breast Cancer | MDA-MB-231 | Cell Viability | IC50 | ~2.5 µg/mL | [3] |

| Breast Cancer | MCF-7 | Cell Viability | IC50 | >10 µg/mL | [3] |

| Leukemia | Jurkat T cells | Apoptosis | IC50 | 3.66 µM | [3] |

| Primary Effusion Lymphoma | PEL cells | Proliferation | - | 1-10 µg/mL (significant inhibition) | [3] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Cepharanthine.

References

- 1. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cepharanthine: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cepharanthine: A Promising Old Drug against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Discovery and Scientific Journey of Cepharanthine: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cepharanthine, a biscoclaurine alkaloid derived from the plant Stephania cephalantha Hayata, has a rich history spanning from its roots in traditional Chinese medicine to its modern-day investigation as a multi-target therapeutic agent. First isolated in 1934, this natural compound has demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-cancer, antiviral, and immunomodulatory effects. This technical guide provides an in-depth exploration of the discovery and history of Cepharanthine, detailing its initial isolation, the elucidation of its complex chemical structure, and the key experimental findings that have illuminated its mechanisms of action. Particular focus is given to its modulation of the NF-κB and AMPK signaling pathways. This document serves as a comprehensive resource, compiling quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support ongoing research and drug development efforts.

Discovery and Historical Context

The journey of Cepharanthine began long before its chemical characterization, with the use of its source plant in traditional Chinese medicine.[1] The formal scientific documentation of the plant, Stephania cephalantha Hayata, a member of the Menispermaceae family native to Taiwan and parts of China, was first recorded by the botanist Bunzo Hayata in 1914.[1][2]

The pivotal moment in the history of Cepharanthine occurred in 1934 when Japanese pharmacist Heisaburo Kondo successfully isolated the active alkaloid from the plant's roots.[2][3][4] He named the compound "Cepharanthine" after its botanical origin.[2][3] Following its discovery, Cepharanthine was introduced into clinical use in Japan in the 1950s for a variety of conditions, including alopecia areata, radiation-induced leukopenia, and venomous snakebites, and it remains in clinical use in Japan today.[1][2][3]

Physicochemical Properties and Structure Elucidation

Cepharanthine is classified as a bisbenzylisoquinoline alkaloid, a class of natural products characterized by two benzylisoquinoline units linked together.[2] Its chemical formula is C₃₇H₃₈N₂O₆, with a molecular weight of 606.7 g/mol .[5]

Table 1: Physicochemical Properties of Cepharanthine

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₃₈N₂O₆ | [5] |

| Molecular Weight | 606.7 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Poorly soluble in water; Soluble in acidic aqueous solutions, methanol, ethanol, and DMSO. | [6] |

| Chemical Class | Biscoclaurine alkaloid | [2] |

Historical Methods of Structure Elucidation

The structural determination of alkaloids in the mid-20th century was a meticulous process involving a combination of chemical degradation and physical measurements.

-

Chemical Degradation: This involved breaking the molecule into smaller, more easily identifiable fragments. A key technique for alkaloids was the Hofmann degradation , which involves exhaustive methylation of the nitrogen atoms followed by elimination, to open the nitrogen-containing rings. By identifying the resulting hydrocarbon skeleton and the nitrogen-containing fragments, chemists could piece together the original structure.

-

Functional Group Analysis: Classical wet chemistry methods would have been used to identify functional groups. For instance, the presence of methoxy groups could be determined by the Zeisel method .

-

Early Spectroscopy: While modern spectroscopic techniques like NMR were not available, early forms of UV-Visible spectroscopy would have provided information about the chromophores present in the molecule, consistent with its aromatic rings.

Through these and other methods, the unique head-to-head linkage of the two benzylisoquinoline units in Cepharanthine was eventually established.

Modern Isolation and Characterization

While Kondo's original isolation method would have relied on classical solvent extraction and crystallization techniques, modern methods have been optimized for higher yield and purity.

Experimental Protocol: Macroporous Resin Chromatography for Cepharanthine Purification

This protocol describes a common modern technique for the purification of Cepharanthine from a crude extract of Stephania cephalantha.

-

Preparation of Crude Extract: The dried and powdered roots of Stephania cephalantha are extracted with an organic solvent, typically 80% aqueous ethanol, using hot reflux extraction. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Column Preparation: A chromatography column is packed with a macroporous adsorption resin (e.g., D101 type). The resin is pre-conditioned by washing sequentially with ethanol and then water until the eluent is neutral.

-

Loading: The crude extract is dissolved in an appropriate solvent and loaded onto the prepared column.

-

Washing: The column is washed with deionized water to remove impurities that do not bind to the resin.

-

Elution: Cepharanthine and other alkaloids are eluted from the resin using a stepwise or gradient elution with increasing concentrations of ethanol in water.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing Cepharanthine.

-

Purification and Crystallization: Fractions rich in Cepharanthine are pooled, the solvent is evaporated, and the resulting solid is further purified by recrystallization from a suitable solvent system to obtain pure Cepharanthine.

Using such methods, the yield of Cepharanthine from the crude extract can be significantly improved. For example, one study reported a maximum extraction yield of 2.9% for Cepharanthine from the crude extract using D101 macroporous resin.[4]

Pharmacological Activity and Mechanisms of Action

Cepharanthine exhibits a wide range of pharmacological effects, which are attributed to its ability to modulate multiple cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

A primary mechanism underlying Cepharanthine's anti-inflammatory effects is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

This assay is used to determine if Cepharanthine can inhibit the binding of NF-κB to its DNA consensus sequence.

-

Nuclear Extract Preparation: A human cancer cell line (e.g., cholangiocarcinoma KKU-M213 cells) is treated with Cepharanthine (e.g., 10 μg/mL) for various time points (e.g., 6, 12, 24, 48 hours). Nuclear extracts are then prepared using a nuclear extraction kit.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Autoradiography: The gel is dried and exposed to X-ray film to visualize the DNA-protein complexes. A decrease in the intensity of the shifted band in the Cepharanthine-treated samples compared to the control indicates inhibition of NF-κB DNA binding.

Anti-Cancer Activity: Modulation of the AMPK Pathway and Induction of Apoptosis

Cepharanthine has been shown to exert anti-cancer effects through various mechanisms, including the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, and the subsequent induction of apoptosis.

This protocol outlines an in vivo study to assess the anti-tumor efficacy of Cepharanthine.

-

Cell Culture and Implantation: Human cervical cancer cells (e.g., C33A) are cultured and harvested. A suspension of 1 x 10⁷ cells is subcutaneously implanted into the right flank of female BALB/c nude mice.

-

Tumor Growth and Treatment: Tumors are allowed to grow for a specified period (e.g., 7 days). The mice are then randomized into control and treatment groups. The treatment groups receive intraperitoneal injections of Cepharanthine at different doses (e.g., 15 mg/kg and 30 mg/kg) every other day for a set duration (e.g., 18 days). The control group receives a vehicle control.[3]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 3 days) using calipers and calculated using the formula: (length × width²)/2.

-

Endpoint Analysis: At the end of the treatment period, the mice are euthanized, and the tumors are excised, weighed, and photographed. The tumor tissue can be used for further analysis, such as immunohistochemistry to assess markers of proliferation and apoptosis.

Table 2: Quantitative Data from In Vivo Cervical Cancer Xenograft Study

| Treatment Group | Average Tumor Volume (mm³) ± SD | Tumor Growth Inhibition Rate (%) | Reference |

| Vehicle Control | 944.5 ± 289.2 | - | [3] |

| Cepharanthine (15 mg/kg) | 473.3 ± 206.3 | 49.9 | [3] |

| Cepharanthine (30 mg/kg) | 339.2 ± 197.6 | 64.1 | [3] |

Conclusion and Future Directions

From its discovery in 1934 to the present day, Cepharanthine has proven to be a molecule of significant scientific interest. Its journey from a constituent of a traditional medicinal plant to a well-characterized pharmacological agent highlights the importance of natural product research in modern drug discovery. The elucidation of its complex structure and the ongoing investigation into its multifaceted mechanisms of action, particularly its influence on the NF-κB and AMPK signaling pathways, have paved the way for its potential application in a range of diseases, including inflammatory disorders and cancer.

The detailed experimental protocols and quantitative data presented in this whitepaper provide a foundation for researchers to build upon. Future research should focus on further delineating the intricate molecular interactions of Cepharanthine, exploring its therapeutic potential in other diseases, and developing novel drug delivery systems to enhance its bioavailability and clinical efficacy. The rich history and promising pharmacological profile of Cepharanthine ensure that it will remain a subject of intensive scientific investigation for years to come.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological Activity of Cepharanthine [mdpi.com]

- 3. Cepharanthine Induces Oxidative Stress and Apoptosis in Cervical Cancer via the Nrf2/Keap1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cepharanthine: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The brief overview, antivirus and anti-SARS-CoV-2 activity, quantitative methods, and pharmacokinetics of cepharanthine: a potential small-molecule drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]

Stephania cephalantha Hayata: A Technical Guide to Cepharanthine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stephania cephalantha Hayata, a member of the Menispermaceae family, is a significant natural source of the bisbenzylisoquinoline alkaloid, Cepharanthine.[1][2] This compound has garnered substantial interest within the pharmaceutical industry due to its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, antiviral, and antitumor properties.[1] Notably, Cepharanthine has been investigated for its potent antiviral efficacy, making it a compound of interest for novel drug development. This technical guide provides an in-depth overview of Stephania cephalantha as a source of Cepharanthine, focusing on its biosynthesis, extraction, purification, and quantification. Detailed experimental protocols and comparative data are presented to aid researchers in the efficient isolation and analysis of this promising bioactive molecule.

Biosynthesis of Cepharanthine

Cepharanthine is a complex alkaloid synthesized in Stephania cephalantha through the benzylisoquinoline alkaloid (BIA) pathway, originating from the amino acid L-tyrosine. The proposed biosynthetic pathway involves a series of enzymatic reactions to form the core structure of Cepharanthine.

The biosynthesis begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), derived from L-tyrosine, to form (S)-norcoclaurine. This reaction is catalyzed by norcoclaurine synthase (NCS). Subsequent enzymatic steps involving O-methyltransferases (OMT), N-methyltransferases (NMT), and cytochrome P450 enzymes lead to the formation of the bisbenzylisoquinoline structure of Cepharanthine. Key enzymes in this pathway include norcoclaurine 6-O-methyltransferase (6OMT) and coclaurine N-methyltransferase (CNMT). The final structure of Cepharanthine is formed through an oxidative coupling of two benzylisoquinoline units.

Below is a diagram illustrating the proposed biosynthetic pathway of Cepharanthine.

References

- 1. Current status and future challenges in extraction, purification and identification of Cepharanthine (a potential drug against COVID-19) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status and future challenges in extraction, purification and identification of Cepharanthine (a potential drug against COVID-19) - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Cepharanthine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cepharanthine is a bisbenzylisoquinoline alkaloid naturally occurring in the plants of the Stephania genus.[1][2][3] For decades, it has been used in Japan for various therapeutic purposes, including the treatment of alopecia, snake bites, and leukopenia following radiation therapy.[3][4] Emerging research has unveiled its potent anti-inflammatory, antiviral, and anticancer properties, positioning it as a compound of significant interest for modern drug development.[5][6] This guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of Cepharanthine, with a focus on its modulation of critical cellular signaling pathways.

Chemical Structure and Physicochemical Properties

Cepharanthine possesses a complex macrocyclic structure, which is foundational to its biological activities.

Table 1: Physicochemical Properties of Cepharanthine

| Property | Value | Source(s) |

| IUPAC Name | (14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.2¹⁶,¹⁹.1³,¹⁰.1²¹,²⁵.0⁴,⁸.0³¹,³⁵.0¹⁴,³⁹]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene | [7] |

| Chemical Formula | C₃₇H₃₈N₂O₆ | [1][8] |

| Molecular Weight | 606.71 g/mol | [9][8][10] |

| Appearance | White to yellow crystalline powder | [4] |

| Melting Point | 145-155 °C | [1] |

| pKa | 7.61 ± 0.20 | [1] |

| logP | 6.5 | [7] |

| Solubility | ||

| Water | Sparingly soluble/Insoluble | [2][4][11] |

| DMSO | ~5-100 mg/mL | [2][10][11] |

| Ethanol | ~2 mg/mL | [2] |

| DMF | ~10 mg/mL | [2] |

Key Biological Activities and Signaling Pathways

Cepharanthine exerts its pleiotropic effects by modulating several key intracellular signaling pathways that are often dysregulated in disease states.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and is constitutively active in many cancers. Cepharanthine has been demonstrated to be a potent inhibitor of this pathway.[12][13] It can block the degradation of IκBα, an endogenous inhibitor of NF-κB, thereby preventing the nuclear translocation of the active p65 subunit.[12] This sequestration of NF-κB in the cytoplasm inhibits the transcription of pro-inflammatory and pro-survival genes.

Caption: Cepharanthine inhibits the NF-κB signaling pathway.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature of many cancers. Cepharanthine has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and autophagy in cancer cells.[1][14] It achieves this by reducing the phosphorylation levels of both Akt and mTOR, key kinases in this cascade.[1]

Caption: Cepharanthine inhibits the PI3K/Akt/mTOR signaling pathway.

Regulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. Cepharanthine has been reported to block the activity of key components of the MAPK pathway, such as JNK, p38, and ERK.[1] This inhibition contributes to its antiproliferative effects.[1]

Experimental Protocols

The following are detailed methodologies for key experiments frequently employed to characterize the biological effects of Cepharanthine.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of Cepharanthine on a chosen cell line.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of Cepharanthine in culture medium. Replace the existing medium with 100 µL of the Cepharanthine-containing medium at various concentrations (e.g., 0-100 µM). Include a vehicle control (e.g., DMSO) at the highest concentration used.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol details the investigation of Cepharanthine's effect on the expression and phosphorylation status of key proteins in the NF-κB pathway.

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with Cepharanthine at desired concentrations for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the quantification of apoptosis induced by Cepharanthine using flow cytometry.

-

Cell Treatment: Treat cells with Cepharanthine at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.

-

Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.[15]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Gene Expression Analysis (qPCR)

This protocol details the quantification of changes in the expression of target genes upon treatment with Cepharanthine.

-

Cell Treatment and RNA Extraction: Treat cells with Cepharanthine and extract total RNA using a suitable kit.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (e.g., TNF-α, IL-6, BCL-2, BAX) and a reference gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion

Cepharanthine is a multifaceted natural compound with a well-defined chemical structure and a growing body of evidence supporting its potent biological activities. Its ability to modulate key signaling pathways, including NF-κB, PI3K/Akt, and MAPK, underscores its therapeutic potential in a range of diseases, particularly cancer and inflammatory disorders. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the mechanisms of action of Cepharanthine and explore its translational applications. As research continues, Cepharanthine holds promise as a lead compound for the development of novel therapeutics.

References

- 1. Cepharanthine | 481-49-2 [amp.chemicalbook.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Western-Blotting-Protokoll – Immunblotting-Protokoll oder Western-Blot-Protokoll [sigmaaldrich.com]

- 7. Cepharanthine | C37H38N2O6 | CID 10206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cepharanthine Induces Oxidative Stress and Apoptosis in Cervical Cancer via the Nrf2/Keap1 Pathway [mdpi.com]

- 9. Cepharanthine | 481-49-2 [chemicalbook.com]

- 10. 千金藤碱 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cepharanthine inhibits proliferation of cancer cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Pharmacological Profile of Bisbenzylisoquinoline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisbenzylisoquinoline alkaloids (BBIAs) are a large and structurally diverse class of natural products, predominantly found in plants of the Menispermaceae, Berberidaceae, and Ranunculaceae families.[1] These compounds are characterized by the presence of two benzylisoquinoline units linked together, forming complex macrocyclic structures.[1][2] For centuries, plants containing BBIAs have been utilized in traditional medicine, particularly in Chinese medicine, to treat a variety of ailments.[3][4] Modern pharmacological research has begun to elucidate the mechanisms behind these traditional uses, revealing a broad spectrum of biological activities. Prominent members of this class, such as tetrandrine, berbamine, cepharanthine, and fangchinoline, have been investigated for their potent anti-cancer, anti-inflammatory, cardiovascular, and antiviral properties.[5][6][7][8]

This technical guide provides an in-depth overview of the pharmacological profile of key bisbenzylisoquinoline alkaloids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Pharmacological Activities

Bisbenzylisoquinoline alkaloids exhibit a wide array of pharmacological effects, primarily attributed to their ability to modulate multiple cellular targets and signaling pathways.

Anticancer Activity

A significant body of research has focused on the anticancer potential of BBIAs. These alkaloids have demonstrated cytotoxic and apoptotic effects against a variety of cancer cell lines.[9][10] The mechanisms underlying their anticancer activity are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Key Mechanisms:

-

Induction of Apoptosis: BBIAs can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][11][12] This is often characterized by the activation of caspases, such as caspase-3 and caspase-7, and the cleavage of poly (ADP-ribose) polymerase (PARP).[11]

-

Cell Cycle Arrest: Some BBIAs, like fangchinoline, can induce cell cycle arrest, for instance at the G1 phase, by modulating the expression of cyclins and cyclin-dependent kinase (CDK) inhibitors.[13]

-

Inhibition of Pro-survival Signaling: These alkaloids have been shown to interfere with critical pro-survival signaling pathways, such as the NF-κB and MAPK pathways, which are often dysregulated in cancer.[14][15]

Anti-inflammatory Effects

Many BBIAs possess potent anti-inflammatory properties.[6][14][16] Their mechanisms of action in this context are largely centered on the inhibition of pro-inflammatory signaling cascades and the reduction of inflammatory mediator production.

Key Mechanisms:

-

NF-κB Pathway Inhibition: A primary anti-inflammatory mechanism of BBIAs is the inhibition of the NF-κB signaling pathway.[14][17][18] This can occur through the prevention of IκBα (inhibitor of κB alpha) phosphorylation and degradation, which in turn blocks the nuclear translocation of the active NF-κB p65 subunit.[19][20]

-

Cytokine Suppression: These alkaloids can significantly reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][14][21]

-

MAPK Pathway Modulation: BBIAs can also exert their anti-inflammatory effects by modulating the mitogen-activated protein kinase (MAPK) signaling pathway.[14]

Cardiovascular Effects

Several bisbenzylisoquinoline alkaloids exhibit significant cardiovascular activity, including antihypertensive and antiarrhythmic effects.[7][8] These effects are largely due to their ability to block ion channels.

Key Mechanisms:

-

Calcium Channel Blockade: Tetrandrine and other BBIAs are known to be potent blockers of voltage-gated L-type and T-type calcium channels.[3][4][7][8] This action leads to vasodilation and a reduction in blood pressure.

-

Potassium Channel Modulation: In addition to calcium channels, some BBIAs can also modulate potassium channels, such as Ca2+-activated K+ (KCa) channels and SK channels, contributing to their cardiovascular effects.[3][22]

Quantitative Pharmacological Data

The following tables summarize the in vitro efficacy of selected bisbenzylisoquinoline alkaloids across various pharmacological assays.

Table 1: Anticancer Activity (IC50 Values)

| Alkaloid | Cancer Cell Line | Activity | IC50 (µM) | Reference |

| Tetrandrine | SUM-149 (Breast) | Proliferation Inhibition | 15.3 ± 4.1 | [23] |

| SUM-159 (Breast) | Proliferation Inhibition | 24.3 ± 2.1 | [23] | |

| Ovcar-8 (Ovarian) | Cytotoxicity | 7 - 14 | [9] | |

| A2780 (Ovarian) | Cytotoxicity | 7 - 14 | [9] | |

| Berbamine | KU812 (Leukemia) | Cytotoxicity | 5.83 µg/ml (24h) | [24] |

| HepG2 (Liver) | Cytotoxicity | 34.5 | [24] | |

| Phaeanthine | HeLa (Cervical) | Cytotoxicity | 8.11 ± 0.04 | [10] |

| Fangchinoline | MCF-7 (Breast) | Proliferation Inhibition | Dose-dependent | [13] |

| MDA-MB-231 (Breast) | Proliferation Inhibition | Dose-dependent | [13] |

Table 2: Anti-inflammatory Activity

| Alkaloid | Assay | Metric | Value | Reference |

| Fangchinoline | IL-1β Release (LPS/NIG-induced in THP-1 cells) | IC50 | 4.53 µM (derivative) | [25] |

| hIL-6 Activity Inhibition | % Inhibition | 63% at 4 µM | [6] | |

| Tetrandrine | mIL-5 Activity Inhibition | % Inhibition | 95% at 12.5 µM | [6] |

| hIL-6 Activity Inhibition | % Inhibition | 86% at 6 µM | [6] | |

| Berbamine | TNF-α, IL-6, IL-1β Production (LPS-stimulated RAW264.7) | Inhibition | Significant | [14][24] |

| Cepharanthine | NF-κB Inhibition | Mechanism | AMPK activation and NF-κB inhibition | [17] |

Table 3: Ion Channel Modulation

| Alkaloid | Ion Channel | Metric | Value | Reference |

| Tetrandrine | L-type Ca²⁺ Channels (HUV-EC-C cells) | IC50 | ~5 µM | [26] |

| T-type Ca²⁺ Channels (Neuroblastoma cells) | Inhibition | Potent antagonist | [8] | |

| Ca²⁺-activated K⁺ Channels | Inhibition | Potent blocker | [3] | |

| Cepharanthine | SK2 Channels | Kᵢ | 1.318 ± 0.281 µM | [22] |

| SK3 Channels | Kᵢ | 1.091 ± 0.191 µM | [22] | |

| Berbamine | SK2 Channels | Kᵢ | 0.284 ± 0.066 µM | [22] |

| SK3 Channels | Kᵢ | 0.679 ± 0.323 µM | [22] |

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the bisbenzylisoquinoline alkaloid and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a solvent control.

-

MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis of NF-κB Pathway Activation

This protocol details the detection of key proteins in the NF-κB signaling pathway to assess the effect of BBIAs on its activation.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. To assess NF-κB activation, the phosphorylation of IκBα and the nuclear translocation of the p65 subunit are commonly measured.

Methodology:

-

Cell Treatment and Lysis: Treat cells with the BBIA with or without an inflammatory stimulus (e.g., LPS or TNF-α). After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Nuclear and Cytoplasmic Fractionation (Optional but Recommended): To specifically assess p65 translocation, separate the cytoplasmic and nuclear fractions using a commercial kit.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total IκBα, phosphorylated IκBα (p-IκBα), total p65, and phosphorylated p65 (p-p65) overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein levels and phosphorylation status.

Quantification of Pro-inflammatory Cytokines by ELISA

This protocol provides a general method for measuring the concentration of cytokines in cell culture supernatants.

Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay that uses antibodies to detect and quantify a specific antigen (in this case, a cytokine).

Methodology:

-

Sample Collection: Culture cells (e.g., RAW264.7 macrophages) and pre-treat with various concentrations of the BBIA for 1 hour. Stimulate the cells with an inflammatory agent like LPS for a specified time (e.g., 6 or 24 hours). Collect the cell culture supernatants.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6). This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and a series of standards of known cytokine concentrations.

-

Incubating with a detection antibody.

-

Adding an enzyme-linked secondary antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in each sample.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz)

Caption: Canonical NF-κB signaling pathway and points of inhibition by BBIAs.

Caption: Intrinsic and extrinsic apoptosis pathways induced by BBIAs.

Experimental Workflow Diagram (Graphviz)

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Structure-Activity Relationship (SAR)

The biological activity of bisbenzylisoquinoline alkaloids is intricately linked to their chemical structure. Key structural features that influence their pharmacological effects include the nature of the macrocyclic ring, the type of ether linkages, and the substitution patterns on the isoquinoline rings. For instance, in the context of anti-adipogenic activity, a 1R,1'S configuration in BBIAs has been shown to significantly enhance their efficacy. Further research into SAR is crucial for the rational design and synthesis of novel BBIA derivatives with improved potency and selectivity for various therapeutic targets.

Conclusion

Bisbenzylisoquinoline alkaloids represent a rich source of pharmacologically active compounds with significant therapeutic potential. Their diverse biological activities, including anticancer, anti-inflammatory, and cardiovascular effects, are underpinned by their ability to modulate multiple key signaling pathways such as the NF-κB and apoptosis pathways, as well as various ion channels. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in the fields of pharmacology and drug development. Further investigation into the structure-activity relationships and the precise molecular targets of these complex natural products will be instrumental in harnessing their full therapeutic potential and developing novel, effective treatments for a range of human diseases.

References

- 1. Frontiers | Disturbing effect of cepharanthine on valve interstitial cells calcification via regulating glycolytic metabolism pathways [frontiersin.org]

- 2. Effects of berberine and red yeast on proinflammatory cytokines IL-6 and TNF-α in peripheral blood mononuclear cells (PBMCs) of human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of tetrandrine with slowly inactivating calcium channels. Characterization of calcium channel modulation by an alkaloid of Chinese medicinal herb origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrandrine: a novel calcium channel antagonist inhibits type I calcium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity Effects and Apoptosis Induction by Bisbenzylisoquinoline Alkaloids from Triclisia subcordata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ora.ox.ac.uk [ora.ox.ac.uk]

- 12. journal.waocp.org [journal.waocp.org]

- 13. Fangchinoline induces G1 arrest in breast cancer cells through cell-cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. researchgate.net [researchgate.net]

- 16. Fangchinoline supplementation attenuates inflammatory markers in experimental rheumatoid arthritis-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Inhibitory effects of bisbenzylisoquinoline alkaloids on induction of proinflammatory cytokines, interleukin-1 and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Bis(1,2,3,4-tetrahydroisoquinoline) Alkaloids Cepharanthine and Berbamine Are Ligands of SK Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NF-κB - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

In Vitro Biological Activities of Cepharanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cepharanthine (CEP), a biscoclaurine alkaloid isolated from plants of the Stephania genus, is a molecule of significant interest in the pharmaceutical and biomedical research communities.[1] With a long history of clinical use in Japan for various conditions, including alopecia and leukopenia caused by radiation therapy, recent in vitro studies have unveiled a broader spectrum of its biological activities.[2] This technical guide provides an in-depth overview of the in vitro pharmacological effects of Cepharanthine, focusing on its anticancer, antiviral, and anti-inflammatory properties. The content herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways.

Anticancer Activities

Cepharanthine exhibits a multi-faceted antitumor effect across a range of cancer cell lines. Its mechanisms of action include the induction of apoptosis and autophagy, cell cycle arrest, and the reversal of multidrug resistance.[3][4]

Cytotoxicity and Antiproliferative Effects

Cepharanthine has been shown to inhibit the proliferation of various cancer cells in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values for Cepharanthine in several cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.5 (converted from µg/ml) | 72 | CCK-8 |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | >10 (converted from µg/ml) | 72 | CCK-8 |

| SaOS2 | Osteosarcoma | 10-20 | Not Specified | MTT |

| KKU-M213 | Cholangiocarcinoma | 4.12 - 32.96 | 24, 48, 72 | MTT |

| KKU-M214 | Cholangiocarcinoma | 4.12 - 32.96 | 24, 48, 72 | MTT |

| BPH-1 | Benign Prostatic Hyperplasia | 2.355 | Not Specified | Not Specified |

| WPMY-1 | Prostate Stromal Cells | 6.396 | Not Specified | Not Specified |

| OSCC cells | Oral Squamous Cell Carcinoma | ~20 | Not Specified | MTT |

Induction of Apoptosis

Cepharanthine is a potent inducer of apoptosis in cancer cells. This programmed cell death is often mediated through the activation of caspase cascades and modulation of Bcl-2 family proteins.[5]

-

Cell Culture and Treatment: Seed cancer cells (e.g., HeLa, C33A, CaSki) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Cepharanthine (e.g., 0, 25, 50 µM) for 24-48 hours. Include a vehicle-treated control group.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells once with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.[6][7][8]

Modulation of Autophagy

Cepharanthine has been shown to regulate autophagy, a cellular process of self-degradation that can either promote cell survival or cell death depending on the context. In several cancer cell types, Cepharanthine induces autophagic cell death.[3]

-

Cell Culture and Transfection: Seed cells (e.g., A375 melanoma cells) on sterile glass coverslips in a 24-well plate. For enhanced visualization, cells can be transfected with a GFP-LC3 or mCherry-GFP-LC3 plasmid.

-

Treatment: Treat the cells with Cepharanthine at desired concentrations for 24 hours. Include appropriate controls, such as a known autophagy inducer (e.g., HBSS) or inhibitor (e.g., Bafilomycin A1).

-

Fixation: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against LC3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mounting and Visualization: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides. Visualize and quantify the formation of LC3 puncta, indicative of autophagosomes, using a fluorescence microscope.[9][10]

Reversal of Multidrug Resistance (MDR)

A significant aspect of Cepharanthine's anticancer activity is its ability to reverse multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[11]

-

Cell Culture and Treatment: Culture MDR-positive cancer cells (e.g., HeyA8-MDR) and their sensitive parental counterparts. Treat the cells with a non-toxic concentration of Cepharanthine for 48 hours.

-

Rhodamine 123 Staining: Trypsinize and wash the cells. Resuspend the cells and stain with 1 µM Rhodamine 123, a fluorescent substrate of P-gp, for 30 minutes in an incubator.

-

Analysis: After incubation, centrifuge the cells and resuspend them in ice-cold Hanks' Balanced Salt Solution (HBSS) containing 1% FBS. Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry. A higher fluorescence intensity in Cepharanthine-treated cells compared to untreated MDR cells indicates inhibition of P-gp-mediated efflux.[1][12]

Antiviral Activities

Cepharanthine has demonstrated potent antiviral activity against a range of viruses, including coronaviruses and herpes simplex virus.[11][13] Its primary antiviral mechanisms involve inhibiting viral entry and replication.[13]

Inhibition of Viral Replication

The antiviral efficacy of Cepharanthine is often quantified by its ability to reduce viral plaque formation in cell culture.

| Virus | Cell Line | EC50 (µM) |

| SARS-CoV-2 S (G614) pseudovirus | 293T-ACE2 | 0.351 |

| SARS-CoV-2 S (G614) pseudovirus | Calu3 | 0.759 |

| SARS-CoV-2 S (G614) pseudovirus | A549-ACE2 | 0.911 |

| HIV-1 | U1 monocytic cells | 0.026 (converted from µg/ml) |

| SARS-CoV S protein pseudovirus | Not Specified | 0.0417 |

| MERS-CoV S protein pseudovirus | Not Specified | 0.140 |

| Virus | Cell Line | IC50 (µg/mL) | TC50 (µg/mL) |

| HSV-1 | Vero | 0.835 | 5.4 |

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for coronaviruses) in 12-well plates.

-

Viral Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., MOI of 0.05) for 1-2 hours at 37°C.

-

Treatment: After the adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing 2% methylcellulose) containing various concentrations of Cepharanthine.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a solution like 1% crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each Cepharanthine concentration compared to the virus control and determine the EC50 value.[11][14]

Anti-inflammatory Activities

Cepharanthine exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.[9]

Inhibition of Pro-inflammatory Mediators

Cepharanthine can suppress the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.[15]

-

Cell Culture and Stimulation: Culture macrophage cell lines (e.g., RAW264.7) and pre-treat with various concentrations of Cepharanthine for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 18-24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Modulation of Key Signaling Pathways

The diverse biological activities of Cepharanthine are underpinned by its ability to modulate multiple intracellular signaling pathways.

NF-κB Signaling Pathway

Cepharanthine is a known inhibitor of the NF-κB pathway, a central regulator of inflammation, cell survival, and immunity. It can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.[16]

Caption: Cepharanthine inhibits the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell proliferation, survival, and growth. Cepharanthine has been shown to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[17]

Caption: Cepharanthine's inhibition of the PI3K/Akt/mTOR pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Cepharanthine can modulate the phosphorylation of key MAPK members like ERK, JNK, and p38.[18]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell survival and proliferation. Cepharanthine has been found to inhibit the STAT3 signaling pathway.[19]

-

Cell Lysis: After treatment with Cepharanthine, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-NF-κB p65, p-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11][20]

Experimental Workflows

A general workflow for investigating the in vitro activities of Cepharanthine is depicted below.

Caption: General experimental workflow for in vitro studies of Cepharanthine.

Conclusion

The in vitro evidence strongly supports the multifaceted pharmacological potential of Cepharanthine. Its ability to induce cancer cell death, inhibit viral replication, and suppress inflammatory responses through the modulation of critical signaling pathways makes it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers aiming to explore and harness the therapeutic promise of this natural alkaloid.

References

- 1. Using Rhodamine 123 Accumulation in CD8+ Cells as a Surrogate Indicator to Study the P-Glycoprotein Modulating Effect of Cepharanthine Hydrochloride In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cepharanthine Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cepharanthine exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scanning microspectrofluorometry of rhodamine 123 in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cepharanthine may inhibit the proliferation of prostate cells by blocking the EGFR/PI3K/AKT signaling pathway: comprehensive network analysis, molecular docking, and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cepharanthine Enhances MHC-I Antigen Presentation and Anti-Tumor Immunity in Melanoma via Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cepharanthine Suppresses Herpes Simplex Virus Type 1 Replication Through the Downregulation of the PI3K/Akt and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reversal of chemoresistance in ovarian cancer by co-delivery of a P-glycoprotein inhibitor and paclitaxel in a liposomal platform - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. [Use of rhodamine 123 for the detection of multidrug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Potent antitumor activity of cepharanthine against triple-negative breast cancer spheroids compared with tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Inhibition of the STAT3 signaling pathway is involved in the antitumor activity of cepharanthine in SaOS2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

The Antioxidant Properties of Cepharanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cepharanthine, a bisbenzylisoquinoline alkaloid isolated from Stephania cepharantha, has demonstrated a wide array of pharmacological activities, with its antioxidant properties being a cornerstone of its therapeutic potential. This document provides a comprehensive technical overview of the antioxidant mechanisms of Cepharanthine, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. The evidence underscores Cepharanthine's capacity as a potent free radical scavenger, an inhibitor of lipid peroxidation, and a modulator of cellular antioxidant defense systems, making it a compelling candidate for further investigation in the context of oxidative stress-related pathologies.

Core Antioxidant Mechanisms

Cepharanthine exerts its antioxidant effects through a multi-pronged approach, encompassing direct free radical scavenging and indirect modulation of endogenous antioxidant pathways.

1.1. Direct Free Radical Scavenging

Cepharanthine has been shown to directly scavenge various reactive oxygen species (ROS), thereby mitigating cellular damage. It effectively neutralizes superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).[1][2][3] This direct scavenging activity is attributed to its unique chemical structure, particularly the presence of an amine moiety which is crucial for its pH-dependent radical scavenging activity.[1][4] Studies have confirmed its ability to scavenge hydroxyl radicals produced by the Fenton reaction and superoxide anions from the hypoxanthine-xanthine oxidase system.[1]

1.2. Inhibition of Lipid Peroxidation

A significant manifestation of oxidative damage is lipid peroxidation, the oxidative degradation of lipids. Cepharanthine has demonstrated potent anti-peroxidative activity.[1][4] It inhibits lipid peroxidation in various experimental models, including linoleic acid emulsions, as well as in mitochondria and liposomes where peroxidation is induced by Fe²⁺/ADP.[1] This protective effect is a consequence of both its free radical scavenging ability and its membrane-stabilizing properties.[1]

1.3. Modulation of Cellular Signaling Pathways

Cepharanthine's antioxidant activity extends beyond direct molecular interactions to the regulation of key signaling pathways that govern the cellular response to oxidative stress.

-

NF-κB Signaling Pathway: Oxidative stress is a potent activator of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. Cepharanthine has been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines.[1][4] This anti-inflammatory effect is intrinsically linked to its antioxidant properties, as the reduction of ROS levels diminishes a key stimulus for NF-κB activation.[4]

-

Nrf2/Keap1 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. Cepharanthine has been found to modulate the Nrf2/Keap1 pathway.[5][6] It can suppress Keap1 expression and promote the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[5][6][7] This activation appears to be dependent on upstream signaling involving AMPK-α1/AKT/GSK-3β.[5][8][9][10]

-

Other Signaling Pathways: Cepharanthine also interacts with other pathways implicated in cellular stress and survival, including the MAPK/ERK and PI3K/Akt/mTOR pathways.[1][2][5] Its ability to modulate these pathways contributes to its overall protective effects against oxidative damage.

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of Cepharanthine has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Inhibition of Lipid Peroxidation and Radical Scavenging

| Assay System | Concentration | Effect | Reference |

| Linoleic Acid Emulsion | 30 µg/mL | 94.6% inhibition of lipid peroxidation | [1][11][12][13] |

| Ferrous Ion (Fe²⁺) Chelating Activity | 15-45 µg/mL | Demonstrated marked capacity for iron binding | [12] |

| Hydrogen Peroxide Scavenging | 30 µg/mL | 31.8% scavenging activity | [12] |

Table 2: Effects on Cellular Oxidative Stress Markers in DSS-Induced Colitis in Mice

| Parameter | Treatment | Result | Reference |

| Malondialdehyde (MDA) | Cepharanthine | Reduced to 2.45 nM/mL | [8][9][10] |

| Reduced Glutathione (GSH) | Cepharanthine | Increased to 35.53 µg/mL | [8][9][10] |

Table 3: Effects on Oxidative Stress Markers in LPS-Induced Macrophages

| Parameter | Treatment | Result | Reference |

| Reduced Glutathione (GSH) | Cepharanthine | Increased from 10.85 µg/10⁶ cells (LPS alone) to 12.26 µg/10⁶ cells | [8][9] |

| Reactive Oxygen Species (ROS) | Cepharanthine | Attenuated ROS production | [8][9] |

Table 4: Effects on Oxidative Stress Markers in Cervical Cancer Cell Lines (CaSki, HeLa, C33A)

| Parameter | Cepharanthine Concentration | Effect | Reference |

| Intracellular ROS Levels | 25 and 50 µM | Significantly increased | [5][7] |

| Superoxide Dismutase (SOD) Activity | 25 and 50 µM | Significantly decreased | [7] |

Note: In some cancer cell models, Cepharanthine's pro-apoptotic effect is associated with an increase in intracellular ROS, highlighting its context-dependent activities.[5][7][14][15]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the assessment of Cepharanthine's antioxidant properties.

3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it.

-

Principle: The reduction of the DPPH radical by an antioxidant is observed as a change in color from purple to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of Cepharanthine in a suitable solvent.

-

In a microplate, add a fixed volume of the DPPH solution to each well.

-

Add the different concentrations of the Cepharanthine solution to the wells. A control containing only the solvent is also prepared.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample with Cepharanthine.

-

3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Principle: The ABTS radical cation, which has a characteristic blue-green color, is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.

-

Protocol:

-

Prepare the ABTS radical cation by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Prepare various concentrations of Cepharanthine.

-

Add a small volume of the Cepharanthine solution to a fixed volume of the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity as described for the DPPH assay.

-

3.3. Lipid Peroxidation Inhibition Assay (Ferric Thiocyanate Method)

This method measures the amount of peroxide produced during the initial stages of lipid oxidation.

-

Principle: Peroxides formed during lipid oxidation oxidize Fe²⁺ to Fe³⁺. The Fe³⁺ ions then form a complex with thiocyanate, which has a reddish color and can be quantified spectrophotometrically.

-

Protocol:

-

Prepare a linoleic acid emulsion in a buffer solution.

-

Add different concentrations of Cepharanthine to the emulsion. A control without the antioxidant is also prepared.

-

Incubate the samples in the dark at a specific temperature (e.g., 40°C) for a set period, taking measurements at regular intervals.

-

At each time point, take an aliquot of the reaction mixture and add ethanol, followed by an aqueous solution of ammonium thiocyanate and then ferrous chloride.

-

After a short incubation, measure the absorbance of the reddish color at 500 nm.

-

A lower absorbance value in the presence of Cepharanthine indicates inhibition of lipid peroxidation.

-

3.4. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways like Nrf2/Keap1 and NF-κB.

-

Principle: Proteins from cell or tissue lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol:

-

Treat cells or tissues with Cepharanthine for a specified time and at various concentrations.

-

Lyse the cells or tissues to extract total proteins.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Nrf2, anti-Keap1, anti-p-NF-κB).

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the protein bands and normalize to a loading control (e.g., GAPDH or β-actin).

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Cepharanthine and a typical experimental workflow for assessing its antioxidant properties.

Caption: Cepharanthine's antioxidant signaling modulation.

Caption: Experimental workflow for antioxidant assessment.

Conclusion

The collective evidence strongly supports the significant antioxidant properties of Cepharanthine. Its ability to directly scavenge reactive oxygen species, inhibit lipid peroxidation, and favorably modulate key cellular signaling pathways such as NF-κB and Nrf2, provides a solid mechanistic basis for its observed therapeutic effects. The quantitative data and established experimental protocols outlined in this guide offer a framework for researchers and drug development professionals to further explore and harness the antioxidant potential of Cepharanthine in the development of novel therapies for a range of oxidative stress-driven diseases. Further research, particularly in preclinical and clinical settings, is warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological Activity of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of cepharanthin on neutrophil chemotaxis, phagocytosis, and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cepharanthine Induces Oxidative Stress and Apoptosis in Cervical Cancer via the Nrf2/Keap1 Pathway [mdpi.com]

- 6. Cepharanthine, a regulator of keap1-Nrf2, inhibits gastric cancer growth through oxidative stress and energy metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cepharanthine Induces Oxidative Stress and Apoptosis in Cervical Cancer via the Nrf2/Keap1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cepharanthine Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cepharanthine Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cepharanthine Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Antioxidant activity of bisbenzylisoquinoline alkaloids from Stephania rotunda: cepharanthine and fangchinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cepharanthine exerts antitumor activity on choroidal melanoma by reactive oxygen species production and c-Jun N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cepharanthine exerts antitumor activity on choroidal melanoma by reactive oxygen species production and c-Jun N-terminal kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial studies on the antiviral effects of Cepharanthine

An In-depth Technical Guide to Initial Studies on the Antiviral Effects of Cepharanthine

Introduction

Cepharanthine (CEP), a biscoclaurine alkaloid isolated from plants of the Stephania genus, has been clinically used in Japan for decades to treat various conditions, including alopecia and radiation-induced leukopenia.[1][2] Recently, its broad-spectrum pharmacological properties—including anti-inflammatory, immunomodulatory, and antioxidative effects—have led to intensive investigation into its potential as an antiviral agent.[3][4] Initial studies have demonstrated significant antiviral activity against a range of viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and other human pathogens like HIV-1 and Herpes Simplex Virus Type 1 (HSV-1).[5][6][7]

This technical guide provides a consolidated overview of the foundational research into Cepharanthine's antiviral effects. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative efficacy data, experimental methodologies, and the molecular mechanisms and pathways implicated in its mode of action.

Quantitative Data on Antiviral Activity

The antiviral potency of Cepharanthine has been quantified across numerous studies using various cell lines and viral strains. The following tables summarize the key efficacy metrics, primarily the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50), along with the half-maximal cytotoxic concentration (CC50) to assess the therapeutic window.

Table 1: Anti-SARS-CoV-2 and Coronavirus Activity of Cepharanthine

| Virus/Variant | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Study Highlights |

| SARS-CoV-2 (GX_P2V model) | Vero E6 | EC50: 0.98 | 39.30 | Identified as the most potent inhibitor among 2711 approved drugs in this model.[6] |